Sodium heptadecyl sulfate (C17) resolves SDS limitations in CE-SDS and coliform testing. It eliminates HMW artifacts in CE-SDS for accurate regulatory submissions, and as selective agent in coliform recovery agar, completely inhibits Proteus swarming. Elevated Krafft point ensures high-temperature emulsion stability. • No artificial HMW species in mAb analysis • Complete Proteus suppression • High thermal stability.
Sodium heptadecyl sulfate is an odd-chain (C17) anionic surfactant that offers highly specific hydrophobic and phase-behavior properties not found in standard even-chain alkyl sulfates. While commonly recognized as the active selective agent in microbiological media (Tergitol-7), its extended aliphatic chain provides a uniquely low critical micelle concentration (CMC) and elevated Krafft point compared to ubiquitous benchmarks like sodium dodecyl sulfate (SDS). In industrial and analytical procurement, this compound is prioritized for its ability to act as a highly hydrophobic detergent in capillary gel electrophoresis (CGE) and as a highly selective bactericidal emulsifier, offering distinct phase transition thermodynamics that are critical for high-temperature formulations and specialized analytical workflows [1].
Substituting sodium heptadecyl sulfate with standard sodium dodecyl sulfate (SDS) or even-chain analogs like sodium hexadecyl sulfate (C16) fundamentally compromises both analytical resolution and formulation stability. In biopharmaceutical purity assays (CE-SDS), standard SDS lacks the hydrophobicity required to fully resolve complex therapeutic proteins, often generating artificial high-molecular-weight (HMW) species that skew quality control data. Conversely, in microbiological and emulsification applications, substituting the C17 chain with C16 or C18 alters the Krafft point and micellar packing density, leading to premature precipitation at operating temperatures or a loss of the specific bactericidal selectivity required to inhibit swarming bacteria like Proteus without suppressing target coliforms [1].
In the quality control of therapeutic monoclonal antibodies, standard CE-SDS assays frequently produce artificial high-molecular-weight (HMW) species that interfere with purity determination. The integration of highly hydrophobic, longer-chain alkyl sulfates like sodium heptadecyl sulfate (at concentrations of 0.02% to 4% w/v) into the sieving gel buffer significantly improves protein peak separation efficiency (PSE). Compared to baseline SDS, the C17 extended chain structure provides superior denaturing hydrophobicity, resolving impurity peaks that are otherwise masked and expanding the reliable assay range [1].
| Evidence Dimension | Protein peak separation efficiency and HMW artifact reduction |
| Target Compound Data | Clear baseline resolution of impurity peaks with elimination of HMW artifacts; expanded assay range (>30k peak area signal) |
| Comparator Or Baseline | Standard Sodium Dodecyl Sulfate (SDS) (Produces HMW artifacts and limits peak area signal range to <10k) |
| Quantified Difference | Over 3x improvement in reliable peak area signal range and complete resolution of HMW artifacts |
| Conditions | Capillary gel electrophoresis (CGE) of recombinant therapeutic proteins at 60-70°C |
Enables biopharmaceutical manufacturers to achieve regulatory-compliant purity data for monoclonal antibodies without the interference of method-induced artifacts.
In microbiological diagnostics, the selective isolation of coliforms is heavily dependent on the surfactant's ability to inhibit competing flora without stressing the target organisms. Sodium heptadecyl sulfate, utilized at 0.1 g/L, demonstrates a highly specific bactericidal property that completely inhibits Gram-positive bacteria and prevents the swarming of Proteus species. When compared to other standard selective media formulations lacking this specific C17 sulfate, media containing sodium heptadecyl sulfate yield up to 30% higher recovery rates of coliforms, providing a distinct quantitative advantage in water and food safety testing workflows .
| Evidence Dimension | Coliform recovery rate and competing flora inhibition |
| Target Compound Data | Unrestricted coliform growth with complete inhibition of Proteus swarming |
| Comparator Or Baseline | Standard selective media without C17 sulfate (Lower recovery and potential swarming interference) |
| Quantified Difference | Up to 30% higher coliform counts |
| Conditions | Agar media incubation at 35-37°C for 18-48 hours |
Provides critical reliability for food and water safety laboratories by maximizing target organism recovery while eliminating false negatives caused by overgrowth.
The aliphatic chain length of an anionic surfactant directly dictates its critical micelle concentration (CMC) and Krafft point (the temperature at which solubility equals the CMC). Sodium heptadecyl sulfate (C17) possesses a significantly lower CMC and a substantially higher Krafft point compared to the ubiquitous sodium dodecyl sulfate (C12). While SDS is highly soluble at room temperature (Krafft point ~15°C), the C17 chain requires elevated temperatures to transition from a hydrated solid to a micellar solution. This distinct phase boundary is critical for high-temperature emulsion polymerizations or formulations where temperature-triggered precipitation or viscosity changes are explicitly engineered into the process [1].
| Evidence Dimension | Krafft point and critical micelle concentration (CMC) |
| Target Compound Data | Elevated Krafft point requiring >40°C for full micellar solubility; highly depressed CMC |
| Comparator Or Baseline | Sodium Dodecyl Sulfate (SDS) (Krafft point ~15°C; CMC ~8.1 mM) |
| Quantified Difference | Substantially higher thermal threshold for micellization and greater hydrophobicity |
| Conditions | Aqueous surfactant solution thermodynamics |
Crucial for procuring surfactants in high-temperature industrial processes where premature micellization or room-temperature solubility is undesirable.
Directly leveraging its extended hydrophobic chain, sodium heptadecyl sulfate is utilized as a specialized sieving gel buffer additive to replace or supplement standard SDS. It is the optimal choice for resolving complex monoclonal antibodies and recombinant therapeutic proteins where standard C12 sulfates fail to eliminate high-molecular-weight artifacts, ensuring accurate regulatory purity submissions [1].
Because of its unique bactericidal profile, this compound is the critical active ingredient in Tergitol-7 agar formulations. It is specifically procured by food safety and environmental testing laboratories to maximize the recovery of E. coli and other coliforms while completely suppressing the swarming of Proteus species .
Due to its elevated Krafft point compared to standard short-chain sulfates, sodium heptadecyl sulfate is ideal for specialized industrial emulsions and polymerizations that operate at high temperatures. It allows formulators to design systems that remain stable at elevated thermal states but predictably precipitate or break emulsion upon cooling [2].
Flammable;Corrosive;Irritant